
4-((6-Nitro-1H-indol-1-yl)methyl)benzonitrile
Overview
Description
“4-((6-Nitro-1H-indol-1-yl)methyl)benzonitrile” is a chemical compound with the molecular formula C16H11N3O2 . It has an average mass of 277.277 Da and a monoisotopic mass of 277.085114 Da .
Synthesis Analysis
The synthesis of indole derivatives, such as “this compound”, involves various methods . One common method is the Fischer Indole Synthesis, which involves the reaction of phenylhydrazine with a carbonyl compound, typically a ketone or aldehyde, to form a hydrazone . The hydrazone then undergoes acid-catalyzed cyclization to form the indole .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring attached to a nitrile group and an indole ring. The indole ring is further substituted with a nitro group .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula (C16H11N3O2), average mass (277.277 Da), and monoisotopic mass (277.085114 Da) . Further information about its melting point, boiling point, and density can be found on ChemicalBook .Scientific Research Applications
Antibiotic Transformation in Water Treatment
Research demonstrates the microbially mediated abiotic transformation of sulfamethoxazole, a sulfonamide antibiotic, under denitrifying conditions, leading to the formation of transformation products like 4-nitro-SMX. This study highlights the environmental behavior of aromatic amines and their transformation products, suggesting potential pathways and considerations for the treatment and understanding of similar compounds in water cycles (Nödler, Licha, Barbieri, & Pérez, 2012).
Corrosion Inhibition
Benzonitrile derivatives have been explored for their application as corrosion inhibitors for mild steel in acid mediums. Through experimental and computational studies, these compounds, including specific derivatives like 4-(isopentylamino)-3-nitrobenzonitrile, have shown excellent performance in protecting mild steel surfaces. This area of research indicates the potential for similar nitro-substituted benzonitrile compounds in industrial applications related to corrosion protection (Chaouiki et al., 2018).
Electrophilic Reactions with Azoles
The reactivity of specific molecules towards electrophilic reagents has been studied, demonstrating the formation of arylhydrazones and indolylpyrazoles through reactions with diazonium salts and other reagents. These studies provide insights into how nitro-substituted benzonitriles might react in synthetic pathways to create complex heterocyclic compounds, which are of interest in pharmaceutical and organic chemistry research (Mohamed, Elnagdi, & Abdel-Khalik, 2001).
High-Temperature Polymer Synthesis
A study on the synthesis of high-temperature resorcinol-based phthalonitrile polymers introduces a pathway for creating network polymers from monomers with nitro-substituents. This research could indicate methods for synthesizing advanced materials with specific chemical backbones, including those similar to 4-((6-Nitro-1H-indol-1-yl)methyl)benzonitrile, for high-performance applications (Keller & Dominguez, 2005).
Electrochemical Functionalization of Electrodes
The electrochemical reduction of diazonium cations to functionalize electrodes with aryl groups, including those with aliphatic amine functionalities, demonstrates the applicability of similar chemical processes for modifying surfaces for sensor and electronic applications. This method showcases how derivatives of benzonitriles might be utilized in creating chemically modified electrode surfaces (Breton & Bélanger, 2008).
Mechanism of Action
- The primary targets of this compound are likely specific proteins or enzymes within cells. Unfortunately, I couldn’t find specific information on the exact targets for this particular compound. However, indole derivatives often interact with various cellular proteins, including receptors, enzymes, and transporters .
Target of Action
Pharmacokinetics (ADME)
Properties
IUPAC Name |
4-[(6-nitroindol-1-yl)methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2/c17-10-12-1-3-13(4-2-12)11-18-8-7-14-5-6-15(19(20)21)9-16(14)18/h1-9H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECLIUQCXNYUQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CC3=CC=C(C=C3)C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


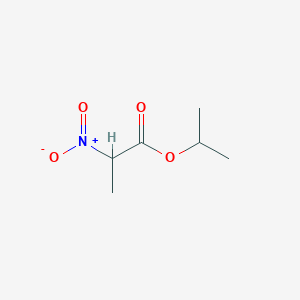
![Thieno[2,3-b]quinoxaline](/img/structure/B1642142.png)
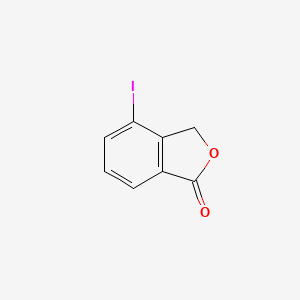
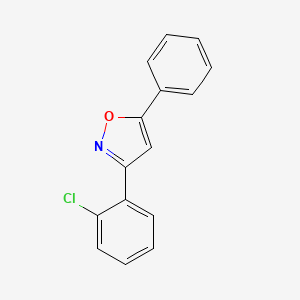
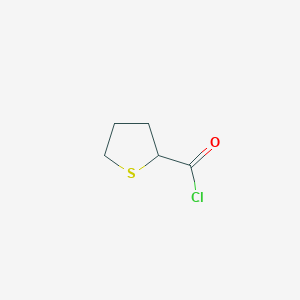
![2,2'-(1,4-Phenylene)bis(benzo[d]oxazol-6-amine)](/img/structure/B1642165.png)
![(4Z)-2-[4-(dimethylamino)-2-fluorophenyl]-4-(4-dimethylazaniumylidene-2-fluorocyclohexa-2,5-dien-1-ylidene)-3-oxocyclobuten-1-olate](/img/structure/B1642171.png)


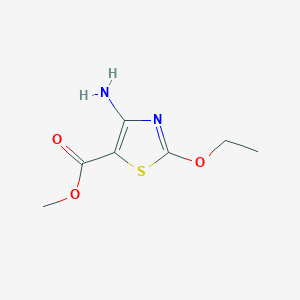

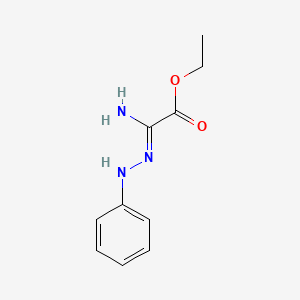
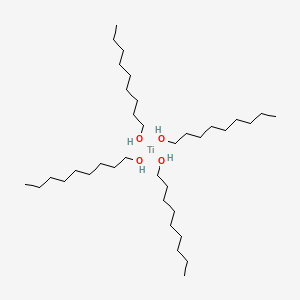
![(1R)-1-[(3aR,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-trityloxyethanol](/img/structure/B1642191.png)
